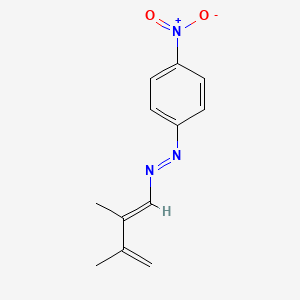![molecular formula C12H18ClNO6 B14457505 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate CAS No. 69821-44-9](/img/structure/B14457505.png)
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is a chemical compound with a complex structure It is characterized by the presence of an acetyloxy group attached to an ethyl chain, which is further connected to a trimethylpyridinium ion The perchlorate anion balances the charge of the cationic part of the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2,4,6-trimethylpyridine, is reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Acetyloxy Group: The intermediate product is then treated with acetic anhydride in the presence of a base such as pyridine to introduce the acetyloxy group.
Formation of the Perchlorate Salt: Finally, the compound is reacted with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ion can interact with cellular components, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-[2-(Acetyloxy)ethyl]-2,4,6-triphenylpyridin-1-ium perchlorate: This compound has a similar structure but with phenyl groups instead of methyl groups.
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.
Uniqueness
1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
69821-44-9 |
|---|---|
分子式 |
C12H18ClNO6 |
分子量 |
307.73 g/mol |
IUPAC名 |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)ethyl acetate;perchlorate |
InChI |
InChI=1S/C12H18NO2.ClHO4/c1-9-7-10(2)13(11(3)8-9)5-6-15-12(4)14;2-1(3,4)5/h7-8H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
WIVYOEHXTWFABN-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)CCOC(=O)C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


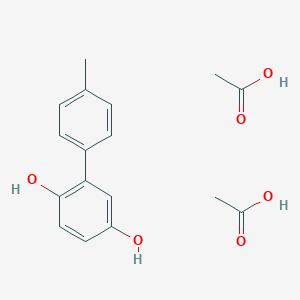
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)
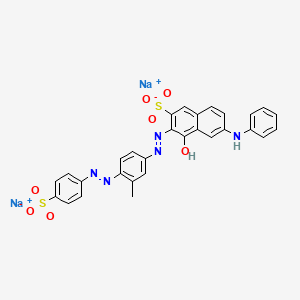



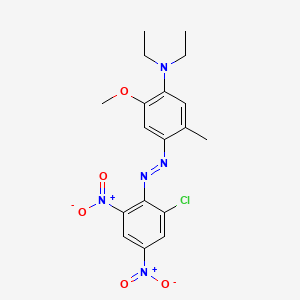

![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
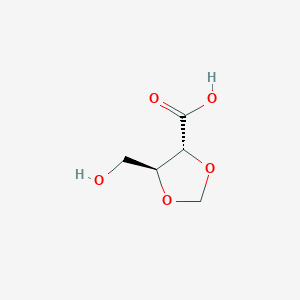
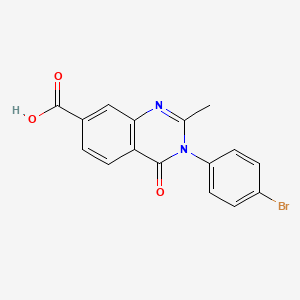
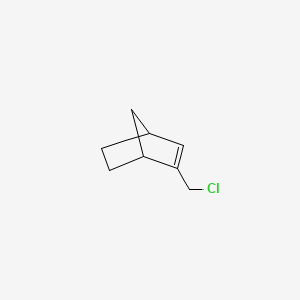
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
